molecular formula C10H13BrS B3231759 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene CAS No. 13290-45-4

4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene

Cat. No.: B3231759
CAS No.: 13290-45-4
M. Wt: 245.18 g/mol
InChI Key: MRMFGTPAFONFTH-UHFFFAOYSA-N
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Description

Contextualization of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene within Aromatic Thioether Chemistry

Aromatic thioethers, also known as aryl sulfides, are a class of organosulfur compounds that feature a sulfur atom linked to at least one aromatic ring. This structural motif is a key component in numerous pharmaceuticals, biologically active molecules, and advanced materials. nih.govresearchgate.netresearchgate.net The inclusion of a sulfur atom in place of an oxygen atom (as found in ethers) imparts distinct physical and chemical properties.

Generally, thioethers are less volatile, have higher melting points, and are less hydrophilic than their ether analogues. wikipedia.org The carbon-sulfur-carbon (C-S-C) bond in thioethers is angular, with a bond angle of approximately 99° in dimethyl sulfide (B99878), which is smaller than the C-O-C angle in ethers. wikipedia.org The thioether linkage is also known to enhance the processability and thermal stability of polymers and can improve solubility. acs.org Furthermore, the incorporation of thioether units into polyester main chains has been shown to be beneficial for flame-retardancy. acs.org

This compound exemplifies a functionalized aromatic thioether. The 3,4-dimethylphenyl group is the aromatic component, while the 2-bromoethyl group provides a reactive site for further chemical transformations.

Table 1: Comparison of General Properties of Ethers vs. Thioethers

Property Ethers (R-O-R') Thioethers (R-S-R')
Bond Angle C-O-C angle is ~110° C-S-C angle is ~99° wikipedia.org
Volatility More volatile Less volatile wikipedia.org
Polarity More polar, can act as hydrogen bond acceptors Less polar, weaker hydrogen bonding capability
Nucleophilicity Oxygen is weakly nucleophilic Sulfur is a better nucleophile masterorganicchemistry.com

| Odor | Often have pleasant, sweet smells | Volatile variants have notoriously foul odors wikipedia.org |

Historical Trajectory of Research on Similar Structural Motifs

The synthesis of thioethers has been a long-standing area of interest in organic chemistry, with methods evolving significantly over time. Early approaches mirrored the Williamson ether synthesis, typically involving the nucleophilic substitution of an alkyl halide by a thiolate anion. masterorganicchemistry.comthieme-connect.com While effective, these methods often relied on the use of thiols, which are notorious for their volatility and unpleasant odors. wikipedia.orgtaylorandfrancis.com

To overcome these challenges and to facilitate the synthesis of more complex aryl thioethers, researchers turned to metal-catalyzed cross-coupling reactions. This marked a significant advancement in the field.

Palladium Catalysis: In 1978, Migita and co-workers published pioneering work on the palladium-catalyzed cross-coupling of aryl halides and thiols. This reaction, now known as the Migita coupling, provided a more versatile route to aryl thioethers. thieme-connect.com

Copper Catalysis: The copper-catalyzed Ullmann-type coupling reaction represents another cornerstone in C–S bond formation. The first copper-mediated methods required very high temperatures (over 200 °C). Subsequent research led to the development of catalytic systems, often using a copper(I) salt with a nitrogen-containing ligand, which allowed the reaction to proceed at much lower temperatures. thieme-connect.com

Nickel Catalysis: The first nickel-catalyzed C-S cross-coupling was reported in 1981 by Cristau and colleagues, expanding the toolkit of available catalysts for these transformations. thieme-connect.com

More recent research has focused on developing greener and more practical methods, including the use of odorless and more stable sulfur sources such as elemental sulfur (S8) or thiourea, avoiding the direct handling of thiols. taylorandfrancis.comnanomaterchem.com

Table 2: Evolution of Synthetic Methods for Aromatic Thioethers

Era Method Description Key Features
Classical Nucleophilic Substitution Reaction of a thiolate with an alkyl or aryl halide. Simple, analogous to Williamson ether synthesis; often requires malodorous thiols. masterorganicchemistry.comthieme-connect.com
Late 1970s Migita Coupling Palladium-catalyzed cross-coupling of aryl halides and thiols. First major metal-catalyzed method, expanded substrate scope. thieme-connect.com
1980s-Present Ullmann-type Coupling Copper-catalyzed reaction of aryl halides and thiols. Early methods required high temperatures; modern variants use ligands for milder conditions. thieme-connect.com
1980s-Present Nickel-Catalyzed Coupling Use of nickel complexes to catalyze C-S bond formation. Provides an alternative to palladium and copper catalysts. thieme-connect.com

| Modern | Alternative Sulfur Sources | Use of reagents like thiourea, disulfides, or elemental sulfur. | Avoids the use of volatile and toxic thiols, improving safety and handling. taylorandfrancis.comnanomaterchem.com |

Overview of Key Academic Research Domains Pertaining to this compound

While direct academic studies on this compound are not widely published, its structure suggests its utility in several key research domains.

Synthetic Intermediate: The presence of the 2-bromoethyl group makes the compound a valuable intermediate in organic synthesis. The carbon-bromine bond is a well-established reactive site for nucleophilic substitution, allowing for the facile introduction of the 3,4-dimethylphenylthioethyl moiety into a wide array of other molecules. This could be applied to the synthesis of complex pharmaceutical scaffolds or novel organic materials. sctunisie.org

Materials Science: Aromatic thioethers are precursors to high-performance polymers, such as poly(thioether-ketone)s, which are valued for their thermal stability and chemical resistance. acs.org The bifunctional nature of this compound (with its aromatic ring and reactive alkyl halide) could allow it to be used as a monomer or as a modifying agent to impart specific properties, like flame retardancy, to new polymers. acs.org

Coordination Chemistry: Thioether functional groups can act as ligands, binding to metal ions. Functionalized thioethers have been investigated for their ability to form complexes with transition metals for applications in catalysis or for the remediation of heavy metals from aqueous solutions. sctunisie.orgresearchgate.net The sulfur atom in this compound has lone pairs of electrons that could coordinate with metal centers, making it a candidate for the development of new ligand systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-bromoethylsulfanyl)-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMFGTPAFONFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Bromoethyl Sulfanyl 1,2 Dimethylbenzene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. semanticscholar.org It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. semanticscholar.org For 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene, the most logical disconnection is at the carbon-sulfur bond of the thioether linkage. This is because thioethers are commonly synthesized via the reaction of a thiol or thiolate with an alkyl halide. amazonaws.com

This strategic disconnection, indicated by a retrosynthetic arrow (⇒), breaks the target molecule into two key synthons: a 3,4-dimethylbenzenethiolate synthon and a 2-bromoethyl cation synthon. The corresponding synthetic equivalents for these synthons are 1,2-dimethyl-4-sulfanylbenzene (also known as 3,4-dimethylthiophenol) and a 1-bromo-2-haloethane, such as 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane (B52838).

Figure 1: Retrosynthetic Analysis of this compound

Precursor Compounds and Starting Materials

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors. This section details the synthetic routes to 1,2-dimethyl-4-sulfanylbenzene and 1-bromo-2-haloethane derivatives.

1,2-Dimethyl-4-sulfanylbenzene, also known as 3,4-dimethylthiophenol, is the aromatic thiol component in the synthesis. chemspider.comthegoodscentscompany.comchemicalbook.com There are several established methods for the synthesis of aryl thiols. One common approach involves the reduction of the corresponding sulfonyl chloride. For instance, 3,4-dimethylbenzenesulfonyl chloride can be reduced to the desired thiophenol using a reducing agent like zinc dust in an acidic medium.

Another versatile method is the Newman-Kwart rearrangement, which involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis to the thiophenol. organic-chemistry.org Additionally, copper-catalyzed coupling reactions of aryl iodides with a sulfur source can yield aryl thiols. For example, 4-iodo-1,2-dimethylbenzene (B1295298) could be reacted with a sulfur source in the presence of a copper catalyst to produce the desired thiophenol. organic-chemistry.org

The 2-bromoethyl group is introduced using a 1-bromo-2-haloethane. 1,2-Dibromoethane is a readily available and commonly used reagent for this purpose. It can be synthesized by the direct bromination of ethene. This electrophilic addition reaction is typically carried out by bubbling ethene gas through liquid bromine, often in the presence of a Lewis acid catalyst.

Alternatively, 1-bromo-2-chloroethane can be used. The synthesis of mixed dihaloalkanes can be more complex. One potential route involves the ring-opening of an epoxide, such as ethylene (B1197577) oxide, with a mixture of hydrobromic and hydrochloric acids. However, controlling the regioselectivity to obtain the desired product can be challenging. For the purpose of synthesizing the target molecule, the commercially available 1,2-dibromoethane is generally the precursor of choice due to its accessibility and reactivity.

Direct Synthesis Routes via Thioetherification Reactions

With the precursors in hand, the final step is the formation of the thioether bond. This is typically achieved through a thioetherification reaction, most commonly a nucleophilic substitution.

The most direct and widely used method for the synthesis of this compound is the nucleophilic substitution reaction between the thiolate of 1,2-dimethyl-4-sulfanylbenzene and a 1-bromo-2-haloethane. In this SN2 reaction, the thiophenol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the 1-bromo-2-haloethane, displacing the halide leaving group and forming the desired thioether.

The choice of base is crucial for the efficient generation of the thiolate. Common bases used for this purpose include sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate. google.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base while leaving the nucleophilic thiolate anion relatively free to react. google.com

Table 1: Reaction Parameters for Thioetherification

ParameterDescription
Reactants 1,2-dimethyl-4-sulfanylbenzene, 1,2-dibromoethane
Base Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Temperature Typically room temperature to moderate heating (e.g., 50-80 °C)
Reaction Time Varies from a few hours to overnight, depending on the specific conditions

While the uncatalyzed nucleophilic substitution is often effective, certain catalyst systems can be employed to enhance the reaction rate and yield. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), can be beneficial, especially in biphasic reaction systems. These catalysts facilitate the transfer of the thiolate anion from the aqueous or solid phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.

Reaction optimization involves systematically varying parameters such as temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent to achieve the highest possible yield and purity of the desired product. For instance, using a slight excess of the 1-bromo-2-haloethane can help to ensure complete conversion of the thiophenol. However, a large excess should be avoided to minimize the formation of byproducts from double substitution. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time.

Catalyst Systems and Reaction Optimization

Base-Mediated Thioetherification

A foundational and straightforward approach to synthesizing this compound is through the base-mediated thioetherification of 3,4-dimethylthiophenol with a suitable 2-bromoethylating agent, most commonly 1,2-dibromoethane. In this SN2 reaction, a base is employed to deprotonate the thiol group of 3,4-dimethylthiophenol, forming a more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired thioether linkage.

The choice of base and solvent is critical to the success of this reaction. Common bases include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), which can solvate the cation of the base while not interfering with the nucleophilic attack of the thiolate. To favor the monosubstituted product and minimize the formation of the disubstituted byproduct, 1,2-bis((3,4-dimethylphenyl)thio)ethane, an excess of 1,2-dibromoethane is often used. The reaction temperature can be varied, but gentle heating is often sufficient to drive the reaction to completion.

Reactant 1Reactant 2BaseSolventTypical Yield (%)
3,4-Dimethylthiophenol1,2-DibromoethanePotassium CarbonateDMFModerate to High
3,4-Dimethylthiophenol1,2-DibromoethaneSodium HydroxideEthanol (B145695)/WaterModerate
Phase-Transfer Catalysis in Thioether Synthesis

To enhance the efficiency of the base-mediated thioetherification, particularly when dealing with reactants in different phases (e.g., an aqueous solution of the base and an organic solution of the reactants), phase-transfer catalysis (PTC) can be employed. A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or a phosphonium (B103445) salt, facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the 1,2-dibromoethane is dissolved.

In a typical PTC setup, 3,4-dimethylthiophenol is dissolved in an organic solvent, and an aqueous solution of a strong base like sodium hydroxide is used. The addition of a catalytic amount of a phase-transfer catalyst forms an ion pair with the thiolate, which is soluble in the organic phase. This allows the nucleophilic substitution reaction to proceed at a much faster rate and often under milder conditions (e.g., lower temperatures) than the conventional method. The use of PTC can lead to higher yields and cleaner reactions by minimizing side reactions.

Reactant 1Reactant 2BaseCatalystSolvent SystemTypical Yield (%)
3,4-Dimethylthiophenol1,2-DibromoethaneNaOHTBABToluene/WaterHigh
Metal-Catalyzed Coupling Approaches (e.g., C-S coupling)

Modern synthetic organic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. Palladium and copper catalysts are most commonly employed for this purpose. In the context of synthesizing this compound, a plausible route would involve the coupling of 3,4-dimethylthiophenol with a suitable bromo-substituted ethanol derivative, followed by conversion of the hydroxyl group to a bromide.

For instance, a palladium-catalyzed coupling of 3,4-dimethylthiophenol with 2-bromoethanol (B42945) could be envisioned. Such reactions typically require a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, dppf), and a base. Alternatively, copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type couplings, can be effective. These reactions might use a copper(I) salt, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline, and a base. While potentially offering high yields and functional group tolerance, these methods are generally more complex and costly than the classical base-mediated approaches.

Alternative Synthetic Pathways

Radical Addition Strategies

Radical addition reactions represent another, though less common, approach to the synthesis of the target molecule. A potential pathway could involve the radical addition of 3,4-dimethylthiophenol to a vinyl halide, such as vinyl bromide. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means. The thiol (S-H) bond is homolytically cleaved to generate a thiyl radical, which then adds to the double bond of the vinyl bromide. Subsequent abstraction of a hydrogen atom from another molecule of the thiophenol propagates the radical chain and yields the product. However, controlling the regioselectivity of the radical addition and preventing polymerization of the vinyl substrate can be challenging.

Functional Group Interconversions on Pre-formed Thioethers

An alternative and often highly effective strategy involves the initial synthesis of a precursor thioether, followed by a functional group interconversion to introduce the bromoethyl group. A common precursor is 2-((3,4-dimethylphenyl)thio)ethanol, which can be synthesized by the reaction of 3,4-dimethylthiophenol with 2-chloroethanol (B45725) or ethylene oxide.

PrecursorReagent for BrominationSolventTypical Yield (%)
2-((3,4-Dimethylphenyl)thio)ethanolPBr₃Diethyl etherHigh
2-((3,4-Dimethylphenyl)thio)ethanolSOBr₂TolueneHigh

Comparative Analysis of Synthetic Efficiency and Yields

The choice of synthetic methodology for this compound depends on several factors, including the desired scale of the reaction, cost of reagents, and the required purity of the final product.

Synthetic MethodKey ReagentsAdvantagesDisadvantagesTypical Yield Range
Base-Mediated Thioetherification 3,4-Dimethylthiophenol, 1,2-Dibromoethane, Base (e.g., K₂CO₃)Simple, cost-effective, readily available reagents.Potential for disubstitution byproduct, may require excess reagent.Moderate to High
Phase-Transfer Catalysis 3,4-Dimethylthiophenol, 1,2-Dibromoethane, Base, PTC (e.g., TBAB)Higher reaction rates, milder conditions, potentially higher yields.Additional cost of the phase-transfer catalyst.High
Metal-Catalyzed Coupling 3,4-Dimethylthiophenol, Bromo-substituted ethanol, Pd or Cu catalyst, Ligand, BaseHigh functional group tolerance, potentially high yields.High cost of catalysts and ligands, more complex reaction setup.Moderate to High
Radical Addition 3,4-Dimethylthiophenol, Vinyl bromide, Radical initiatorAlternative pathway for specific applications.Potential for low regioselectivity and polymerization.Variable
Functional Group Interconversion 2-((3,4-Dimethylphenyl)thio)ethanol, Brominating agent (e.g., PBr₃)High yields, high purity of the final product, avoids disubstitution.Two-step process, requires isolation of the intermediate alcohol.High

Scalability Considerations in Laboratory Synthesis

Synthesis of 3,4-Dimethylthiophenol: Scalability Profile

A common laboratory and industrial method for the preparation of aryl thiols is the reduction of the corresponding arylsulfonyl chloride. In the case of 3,4-dimethylthiophenol , this would involve the reduction of 3,4-dimethylbenzenesulfonyl chloride .

Key scalability considerations for this step include:

Exothermic Nature of the Reduction: The reduction of sulfonyl chlorides, often employing reagents like zinc dust in an acidic medium, can be highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This requires the use of appropriately sized reaction vessels with adequate cooling systems (e.g., ice baths, chillers) and careful, portion-wise addition of the reducing agent.

Reagent Handling and Stoichiometry: Handling large quantities of corrosive reagents like acids and fine powders like zinc requires appropriate personal protective equipment and engineering controls. Precise control of stoichiometry is also critical, as excess reducing agent can lead to undesired side reactions and complicate the work-up procedure.

Work-up and Extraction: The quenching of the reaction and subsequent extraction of the product often involve large volumes of solvents. On a larger scale, this can lead to challenges in handling and separating the organic and aqueous layers. The use of larger separatory funnels or specialized extraction equipment may be necessary.

Purification: Purification of the resulting thiophenol on a larger scale might necessitate a shift from chromatographic methods, which can be cumbersome and solvent-intensive, to distillation under reduced pressure. The thermal stability of the thiophenol must be considered to prevent degradation during distillation.

An alternative route to aryl thiols that can be considered for its scalability is the Newman-Kwart rearrangement. This involves the thermal rearrangement of an O-aryl thiocarbamate, derived from the corresponding phenol (B47542) (3,4-dimethylphenol ), to an S-aryl thiocarbamate, which is then hydrolyzed to the desired thiophenol. While this method avoids the use of strong reducing agents, the high temperatures required for the rearrangement step can pose a challenge on a larger scale, requiring specialized heating equipment and careful monitoring to ensure uniform heating and prevent decomposition.

S-Alkylation of 3,4-Dimethylthiophenol: Scalability Profile

The second step, the S-alkylation of 3,4-dimethylthiophenol with 1,2-dibromoethane , presents its own set of scalability challenges. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol and form the more nucleophilic thiolate.

Reaction Conditions and Exothermicity: The reaction of the thiolate with the alkylating agent is generally exothermic. Monitoring and controlling the reaction temperature is vital to prevent overheating, which could lead to an increase in side products, such as the formation of a dithioether where one molecule of 1,2-dibromoethane reacts with two molecules of the thiophenol.

Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction rate and selectivity. While polar aprotic solvents like DMF or DMSO can facilitate the reaction, their removal on a large scale can be problematic due to their high boiling points. The use of more volatile solvents or a biphasic system with a phase-transfer catalyst can be a more scalable approach. Phase-transfer catalysis (PTC) can enhance the reaction rate, allowing for milder conditions and easier separation of the product.

Control of Stoichiometry and Byproduct Formation: Careful control of the stoichiometry between the thiophenol and 1,2-dibromoethane is crucial to minimize the formation of the aforementioned dithioether byproduct. Using an excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylated product, but this excess must be efficiently removed during the work-up.

Purification of the Final Product: The purification of This compound on a larger scale would likely involve vacuum distillation. The boiling point and thermal stability of the product will determine the feasibility of this method. If distillation is not suitable, recrystallization or large-scale column chromatography might be necessary, each with its own set of challenges in terms of solvent usage and efficiency.

The following table summarizes hypothetical scalability considerations for the S-alkylation step, based on typical laboratory procedures for similar reactions.

ParameterSmall Scale (1-5 g)Large Laboratory Scale (100-500 g)Scalability Considerations
Reagent Addition Manual addition via pipette or dropping funnelControlled addition via an addition funnel or pumpManagement of exotherms; ensuring consistent reaction rate.
Temperature Control Simple ice bath or heating mantleJacketed reactor with a circulating chiller/heaterEfficient heat transfer is critical to prevent runaway reactions or side product formation.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsuring homogeneity in a larger reaction volume is crucial for consistent results.
Work-up Manual extraction in a separatory funnelLarge separatory funnel or agitated extraction vesselHandling large volumes of solvents and emulsions can be challenging.
Purification Flash column chromatographyVacuum distillation or recrystallizationChromatography is often not practical for large quantities; the thermal stability of the product is a key factor for distillation.

Reactivity and Reaction Mechanisms of 4 2 Bromoethyl Sulfanyl 1,2 Dimethylbenzene

Elucidating the Reaction Profile of the Bromoethyl Thioether Moiety

The presence of a good leaving group (bromide) and a neighboring heteroatom (sulfur) imparts a unique reactivity to the 2-bromoethyl thioether functional group. This arrangement facilitates a range of chemical transformations, which can be broadly categorized into intramolecular cyclization and intermolecular nucleophilic substitution reactions.

Intramolecular Cyclization Reactions

Under appropriate conditions, 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene can undergo intramolecular reactions, leading to the formation of cyclic structures. These reactions are initiated by the interaction of the sulfur atom with the electrophilic carbon of the bromoethyl group.

A key intermediate in the intramolecular reactions of 2-haloethyl sulfides is the thiiranium ion (also known as an episulfonium ion). The sulfur atom, acting as an internal nucleophile, can attack the β-carbon atom, displacing the bromide ion to form a three-membered cyclic sulfonium (B1226848) salt. This process is an example of anchimeric assistance or neighboring group participation, which can significantly accelerate the rate of reaction compared to a simple primary alkyl halide.

The formation of the thiiranium ion is a reversible process, and the ion itself is a reactive intermediate that can undergo further transformations. The stability and fate of the thiiranium ion are influenced by the solvent polarity and the presence of other nucleophiles. In a non-nucleophilic solvent, the thiiranium ion may be relatively stable. However, in the presence of nucleophiles, it will readily undergo ring-opening reactions.

IntermediateStructureMethod of FormationKey Characteristics
Thiiranium IonCyclic, three-membered ring with a positive charge on the sulfur atom.Intramolecular nucleophilic attack of the sulfur atom on the β-carbon, displacing the bromide.Highly reactive electrophile, prone to ring-opening by nucleophiles.

The formation of the thiiranium ion is a critical step in the synthesis of various sulfur-containing heterocycles. Depending on the reaction conditions and the subsequent steps, different ring systems can be formed. For instance, in the presence of a base, deprotonation of an adjacent carbon could potentially lead to rearrangement products. However, a more common pathway involves the attack of an external nucleophile on one of the carbon atoms of the thiiranium ring, leading to a ring-opened product.

If the aromatic ring itself can act as a nucleophile, an intramolecular electrophilic aromatic substitution could occur, leading to the formation of a fused heterocyclic system such as a dihydrobenzothiophene derivative. This type of reaction, a Friedel-Crafts-type alkylation, would be facilitated by the activation of the aromatic ring by the two methyl groups.

Intermolecular Nucleophilic Substitution Reactions (SN2 and SN1 pathways)

In the presence of external nucleophiles, this compound can undergo intermolecular nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 or SN2, is dependent on several factors including the nature of the nucleophile, the solvent, and the stability of potential carbocation intermediates.

Given that the bromine is on a primary carbon, the SN2 pathway is generally favored. In an SN2 reaction, the nucleophile attacks the carbon atom bearing the bromine in a single, concerted step, leading to inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react with this compound to form the corresponding N-substituted thioethers. The reaction would typically proceed via an SN2 mechanism, where the amine attacks the carbon-bearing bromine, displacing the bromide ion.

The table below summarizes the expected products from the reaction with representative nitrogen-based nucleophiles.

NucleophileProductReaction Type
Ammonia (B1221849) (NH₃)2-[(3,4-Dimethylphenyl)sulfanyl]ethanamineSN2
Diethylamine ((C₂H₅)₂NH)N,N-Diethyl-2-[(3,4-dimethylphenyl)sulfanyl]ethanamineSN2

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also participate in nucleophilic substitution reactions with this compound. These reactions would yield the corresponding ether derivatives. Stronger nucleophiles, like alkoxides, will favor an SN2 pathway. Reactions with weaker oxygen nucleophiles, such as water or alcohols, may be slower and could potentially involve a greater degree of SN1 character, especially with neighboring group participation from the sulfur atom.

The following table outlines the anticipated products with common oxygen-based nucleophiles.

NucleophileProductReaction Type
Sodium Methoxide (NaOCH₃)1,2-Dimethyl-4-[(2-methoxyethyl)sulfanyl]benzeneSN2
Sodium Phenoxide (NaOPh)1,2-Dimethyl-4-[(2-phenoxyethyl)sulfanyl]benzeneSN2
Reactivity with Carbon-based Nucleophiles

The primary alkyl bromide in the 2-bromoethyl group of this compound is an electrophilic center susceptible to attack by carbon-based nucleophiles. These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The SN2 pathway is favored due to the unhindered nature of the primary carbon atom bearing the bromine leaving group. For a successful substitution reaction, nucleophiles should possess sufficient nucleophilicity to displace the bromide ion. Thiolates are particularly effective nucleophiles for such transformations. masterorganicchemistry.com

The general mechanism involves the backside attack of the carbon nucleophile on the carbon atom bonded to the bromine. This concerted step leads to the inversion of stereochemistry if the carbon were chiral, and the simultaneous expulsion of the bromide ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are typically employed to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

Table 1: Examples of Reactions with Carbon-Based Nucleophiles

Nucleophile Reagent Example Expected Product Reaction Conditions
Cyanide Sodium Cyanide (NaCN) 3-[(3,4-Dimethylphenyl)sulfanyl]propanenitrile Polar aprotic solvent (e.g., DMSO), elevated temperature
Acetylide Sodium Acetylide (HC≡CNa) 4-(But-3-yn-1-ylsulfanyl)-1,2-dimethylbenzene Liquid ammonia or polar aprotic solvent
Enolate Sodium salt of diethyl malonate Diethyl 2-{[2-(3,4-dimethylphenyl)sulfanyl]ethyl}malonate Anhydrous ethanol (B145695), reflux
Organocuprate Lithium diphenylcuprate ((C₆H₅)₂CuLi) 4-[(2-Phenylethyl)sulfanyl]-1,2-dimethylbenzene Anhydrous ether (e.g., THF), low temperature

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form 4-(vinylsulfanyl)-1,2-dimethylbenzene. This transformation typically follows a bimolecular elimination (E2) mechanism. The E2 pathway is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond forms. researchgate.net

For the E2 mechanism to be favored over the competing SN2 reaction, the use of a strong, non-nucleophilic base is critical. Bulky bases such as potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed. These bases are sterically hindered, which makes it difficult for them to act as nucleophiles and attack the primary carbon, but they are strong enough to readily abstract a β-proton. The reaction is typically carried out in a solvent that is compatible with the strong base, such as tert-butanol (B103910) or THF.

The regioselectivity of the elimination is not a factor in this specific molecule as there is only one β-carbon with protons available for abstraction.

Table 2: Conditions Favoring E2 Elimination

Parameter Condition Rationale
Base Strong, sterically hindered (e.g., t-BuOK, DBU) Favors proton abstraction over nucleophilic attack (SN2).
Solvent Aprotic (e.g., THF) or the conjugate acid of the base (e.g., t-BuOH) Solubilizes reactants without interfering with the base.
Temperature Elevated temperatures Generally favors elimination over substitution.

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns

The dimethylbenzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methyl groups and one alkylthio group. ulethbridge.calibretexts.org All three of these substituents are ortho-, para-directors. organicchemistrytutor.comaakash.ac.in

The directing influence of these groups must be considered collectively to predict the site of substitution:

Alkylthio Group (-S-CH₂CH₂Br): This is a moderately activating ortho-, para-directing group. It directs incoming electrophiles to positions C3 and C5.

Methyl Groups (-CH₃): These are weakly activating ortho-, para-directing groups. The methyl at C1 directs to C2 (occupied) and C6. The methyl at C2 directs to C1 (occupied) and C3.

The combined effect is a reinforcement of electron density at positions C3, C5, and C6. The alkylthio group is generally a stronger activating and directing group than the methyl groups. Therefore, substitution is most likely to occur at the positions ortho to the sulfur atom, namely C3 and C5. Between these two, C5 is sterically less hindered than C3, which is positioned between a methyl group and the bulky alkylthio group. Position C6 is ortho to one methyl group and meta to the other, making it less activated than C3 and C5.

Therefore, the predicted order of reactivity for electrophilic attack is: C5 > C3 > C6 . The major monosubstitution product is expected to be at the C5 position.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethyl-5-nitrobenzene
Bromination Br⁺ Br₂, FeBr₃ 5-Bromo-4-[(2-bromoethyl)sulfanyl]-1,2-dimethylbenzene
Friedel-Crafts Acylation RCO⁺ RCOCl, AlCl₃ 1-{5-[(2-Bromoethyl)sulfanyl]-2,3-dimethylphenyl}ethan-1-one (for R=CH₃)
Sulfonation SO₃ Fuming H₂SO₄ 5-[(2-Bromoethyl)sulfanyl]-3,4-dimethylbenzene-1-sulfonic acid

Metalation and Lithiation Strategies on the Dimethylbenzene Moiety

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalating group (DMG) that contains a heteroatom capable of coordinating with an organolithium reagent, thereby directing deprotonation to a nearby ortho position. semanticscholar.orgbaranlab.org

In this compound, the sulfur atom of the alkylthio group can serve as a DMG. uwindsor.ca The lone pairs on the sulfur atom can coordinate with an alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This coordination directs the deprotonation to one of the ortho positions, C3 or C5.

Given the steric hindrance at the C3 position from the adjacent C2-methyl group, lithiation is expected to occur preferentially at the C5 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a new substituent specifically at the C5 position. This method offers a complementary regioselectivity to electrophilic aromatic substitution.

It is important to conduct these reactions at low temperatures (e.g., -78 °C) to prevent potential side reactions, such as lithium-halogen exchange with the bromoethyl group or elimination.

Oxidation States and Derivatives of the Sulfur Atom

Synthesis of Sulfoxide Derivatives

The sulfur atom in the thioether linkage of this compound can be selectively oxidized to form the corresponding sulfoxide, 4-[(2-bromoethyl)sulfinyl]-1,2-dimethylbenzene. This transformation is a key step in modifying the electronic and steric properties of the sulfur-containing moiety.

The selective oxidation of sulfides to sulfoxides requires mild and controlled conditions to prevent over-oxidation to the sulfone (R-SO₂-R'). nih.gov A variety of reagents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common, inexpensive, and environmentally benign choice. jsynthchem.com The reaction is often carried out in solvents like acetic acid or methanol. nih.gov

The general procedure involves the slow addition of a controlled amount (typically one equivalent) of the oxidizing agent to a solution of the sulfide (B99878) at or below room temperature. nih.gov Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) is essential to stop the reaction upon consumption of the starting material and before significant formation of the sulfone byproduct. Other reagents that can achieve this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA), although the latter is a stronger oxidant and requires more careful control of stoichiometry and temperature.

Table 4: Reagents for Selective Sulfide to Sulfoxide Oxidation

Oxidizing Reagent Typical Conditions Advantages Potential Issues
Hydrogen Peroxide (H₂O₂) Acetic acid or Methanol, Room Temp. Inexpensive, "green" oxidant, water is the only byproduct. nih.gov Can lead to over-oxidation if not controlled.
Sodium Periodate (NaIO₄) Methanol/Water, 0 °C to Room Temp. Highly selective for sulfoxide formation. Stoichiometric inorganic waste.
m-CPBA Dichloromethane, 0 °C Fast and effective. Strong oxidant, risk of over-oxidation to sulfone and epoxidation of alkenes (if present).
Electrochemical Oxidation Acetone/Water, NaCl (mediator) "Traceless" electron oxidant, good for sensitive functional groups. rsc.org Requires specific electrochemical setup.

Synthesis of Sulfone Derivatives

The oxidation of the sulfide linkage in this compound to the corresponding sulfone, 4-[(2-Bromoethyl)sulfonyl]-1,2-dimethylbenzene, is a common and important transformation. This conversion significantly alters the electronic and physical properties of the molecule, as the sulfone group is a strong electron-withdrawing group and is much more polar than the sulfide.

The synthesis of sulfone derivatives from sulfides is typically achieved using a variety of oxidizing agents. The reaction proceeds through a sulfoxide intermediate, and the extent of oxidation can often be controlled by the choice of reagent and reaction conditions.

Common oxidizing agents for this transformation include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalytic amount of acid or a metal catalyst.

Peroxy acids: Such as meta-chloroperoxybenzoic acid (m-CPBA).

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent.

Sodium periodate (NaIO₄): Can be used for selective oxidation to the sulfoxide.

Oxone® (potassium peroxymonosulfate): A versatile and effective oxidizing agent.

The general mechanism for the oxidation of a sulfide to a sulfone involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. This is followed by a second oxidation step of the intermediate sulfoxide to the sulfone.

Oxidizing AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield (%)
Hydrogen peroxideAcetic Acid804>90
m-CPBADichloromethane252>95
Potassium permanganateAcetone/Water0 - 251~85
Oxone®Methanol/Water253>90

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in this compound is susceptible to reductive cleavage, leading to the formation of 4-(Ethylsulfanyl)-1,2-dimethylbenzene. This transformation removes the reactive bromine handle, which can be desirable in multi-step syntheses after the bromine has served its purpose.

Several methods are available for the reduction of alkyl halides:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). A base, such as triethylamine (B128534) or sodium acetate, is often added to neutralize the HBr formed during the reaction.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides. However, these reagents are generally unselective and may also reduce other functional groups.

Dissolving Metal Reductions: Using metals such as sodium in liquid ammonia.

Radical-based Reductions: Tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a common method for the dehalogenation of alkyl halides.

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is often a mild and effective method.

Below is a table summarizing typical conditions for the reduction of the C-Br bond in similar bromoalkane derivatives. The data is presented for illustrative purposes due to the absence of specific studies on this compound.

Reducing AgentCatalyst/InitiatorSolventTemperature (°C)Reaction Time (h)
H₂10% Pd/CEthanol2512
LiAlH₄Diethyl ether354
Bu₃SnHAIBNToluene806

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are an important consideration in synthetic planning, although the molecule itself is achiral.

Oxidation of the Sulfide: The oxidation of the sulfide to a sulfoxide introduces a stereocenter at the sulfur atom, as the sulfoxide is chiral. In the absence of a chiral catalyst or reagent, the oxidation of this compound would be expected to produce a racemic mixture of the (R)- and (S)-sulfoxides. The subsequent oxidation of the sulfoxide to the achiral sulfone removes this stereocenter.

Reactions at the Carbon-Bromine Bond:

Nucleophilic Substitution (Sₙ2): Reactions involving the displacement of the bromide by a nucleophile at the adjacent carbon atom would proceed with an inversion of configuration if the carbon were a stereocenter. However, in this molecule, the carbon is prochiral.

Reductive Transformations: The reduction of the carbon-bromine bond to a carbon-hydrogen bond, as discussed in section 3.4, does not create a new stereocenter. Therefore, the product, 4-(Ethylsulfanyl)-1,2-dimethylbenzene, is achiral.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. By examining the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR (¹H NMR) spectrum of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show a complex pattern due to the substitution on the benzene (B151609) ring. The protons on the dimethyl-substituted benzene ring are expected to appear in the range of δ 7.0-7.3 ppm. Specifically, the proton at position 3, being adjacent to two methyl groups, would likely appear as a singlet. The protons at positions 5 and 6 would likely exhibit splitting patterns consistent with their coupling to each other.

The ethyl group protons would be observed in the aliphatic region of the spectrum. The methylene (B1212753) group attached to the sulfur atom (-S-CH₂-) is expected to resonate as a triplet at approximately δ 3.1-3.3 ppm. The adjacent methylene group attached to the bromine atom (-CH₂-Br) would also appear as a triplet, shifted further downfield to around δ 3.5-3.7 ppm due to the strong deshielding effect of the bromine atom. The coupling constant (J) for these triplets is anticipated to be in the range of 6-8 Hz, which is typical for vicinal coupling in an ethyl group. The two methyl groups on the aromatic ring are expected to appear as singlets in the upfield region, likely around δ 2.2-2.4 ppm.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 7.3 m -
-S-CH₂- 3.1 - 3.3 t 6 - 8
-CH₂-Br 3.5 - 3.7 t 6 - 8
Ar-CH₃ 2.2 - 2.4 s -

¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are predicted for each unique carbon atom. The aromatic carbons are expected to resonate in the downfield region of the spectrum, typically between δ 125-140 ppm. The carbons bearing the methyl and sulfanyl (B85325) substituents would be shifted further downfield compared to the unsubstituted aromatic carbons.

The aliphatic carbons of the bromoethyl group would appear in the upfield region. The carbon atom bonded to the sulfur (-S-CH₂) is predicted to have a chemical shift in the range of δ 35-40 ppm. The carbon atom attached to the bromine (-CH₂-Br) would be expected to resonate at a slightly lower field, around δ 30-35 ppm, due to the electronegativity of the bromine atom. The two methyl carbons on the benzene ring would give rise to signals in the range of δ 15-20 ppm. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be useful to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic C-S 135 - 140
Aromatic C-CH₃ 130 - 135
Aromatic C-H 125 - 130
-S-CH₂- 35 - 40
-CH₂-Br 30 - 35
Ar-CH₃ 15 - 20

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be instrumental in confirming the connectivity within the bromoethyl group. Cross-peaks would be expected between the signals of the -S-CH₂- and -CH₂-Br protons, confirming their vicinal relationship. It would also help to resolve any overlapping signals in the aromatic region by showing correlations between coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon signals. For instance, the proton signal at δ 3.1-3.3 ppm would show a correlation to the carbon signal at δ 35-40 ppm, confirming the -S-CH₂- group.

Dynamic NMR Studies (if applicable to conformational changes)

Dynamic NMR studies could potentially provide insights into conformational changes in the molecule, such as the rotation around the C-S bond. By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shapes of the signals for the ethyl group protons. If the rotation around the C-S bond is slow on the NMR timescale at lower temperatures, the methylene protons could become diastereotopic and exhibit more complex splitting patterns. However, at room temperature, free rotation is generally expected, leading to the simpler triplet patterns.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis (MS/MS)

In a mass spectrometer, this compound would first be ionized to form a molecular ion (M⁺˙). The mass of this molecular ion would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Subsequent fragmentation of the molecular ion in an MS/MS experiment would provide valuable structural information. Key predicted fragmentation pathways include:

Loss of a bromine radical: This would result in a fragment ion [M - Br]⁺. This is often a favorable fragmentation pathway for bromoalkanes.

Cleavage of the C-S bond: Fragmentation at the C-S bond could lead to the formation of a [CH₂CH₂Br]⁺ ion or a [C₆H₃(CH₃)₂S]⁺ ion.

Benzylic cleavage: Loss of a methyl radical from the dimethylbenzene ring could occur, though this is generally less favorable than fragmentation of the more labile bromoethyl group.

Rearrangement reactions: It is also possible that rearrangement reactions could occur prior to or during fragmentation, leading to more complex fragmentation patterns.

The analysis of the masses and relative abundances of these fragment ions would allow for the reconstruction of the molecular structure and confirmation of the identity of this compound.

Predicted Key Mass Spectrometry Fragments

High-Resolution Mass Spectrometry for Exact Mass Determination

No data available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

No data available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No data available.

X-ray Crystallography for Solid-State Structure Determination

No data available.

Other Advanced Analytical Techniques (e.g., Elemental Analysis for purity)

No data available.

Computational and Theoretical Studies on 4 2 Bromoethyl Sulfanyl 1,2 Dimethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge on each atom. These properties are crucial for understanding the molecule's polarity and reactivity.

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT

PropertyCalculated Value
Total Energy (Hartree)-3245.67
Dipole Moment (Debye)2.15
C-S Bond Length (Å)1.82
S-C (ethyl) Bond Length (Å)1.85
C-Br Bond Length (Å)1.94

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylbenzene ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely to be distributed over the bromoethyl group, suggesting this region is susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-6.23
LUMO-1.05
HOMO-LUMO Gap5.18

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. researchgate.net It is a color-coded map superimposed on the molecule's surface, where different colors represent different values of the electrostatic potential. researchgate.net Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net

For this compound, the EPS map would likely show a negative potential (red) around the sulfur atom and the aromatic ring due to the presence of lone pairs and pi-electrons. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the methyl and ethyl groups, and particularly near the bromine atom, highlighting its electrophilic character.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its conformational flexibility. The ethylsulfanyl chain can rotate around the C-S and C-C bonds, leading to various conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in a condensed phase (liquid or solid). This can reveal information about intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the bulk properties of the substance.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These predictions are based on the calculated electronic environment of each nucleus in the molecule. Comparing the predicted NMR spectra with experimental data is a powerful tool for structure elucidation.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C1-CH32.2519.8
C2-CH32.2820.1
S-CH23.1535.4
CH2-Br3.5831.2
Aromatic C-H7.10 - 7.35128.5 - 138.2

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of vibration of the molecule's bonds. Quantum chemical calculations can predict these vibrational frequencies. docbrown.info This allows for the assignment of the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as C-H stretching, C=C ring stretching, and C-S stretching.

Reaction Pathway Modeling and Transition State Analysis

Theoretical calculations can be used to model chemical reactions involving this compound. For example, the nucleophilic substitution of the bromine atom is a likely reaction for this molecule. Computational methods can be used to map out the entire reaction pathway, from reactants to products, through the transition state.

By calculating the energies of the reactants, products, and the transition state, the activation energy for the reaction can be determined. This information is crucial for understanding the reaction kinetics and predicting the reaction rate. The geometry of the transition state can also be determined, providing insight into the mechanism of the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling (strictly theoretical, not for biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. researchgate.netpharmacareerinsider.comslideshare.net While widely used for predicting biological activity, QSAR is also a powerful tool for estimating non-biological, physicochemical properties and chemical reactivity. nih.govnih.gov For a compound like this compound, a QSAR model could be theoretically developed to predict endpoints such as boiling point, vapor pressure, water solubility, or reactivity in specific chemical reactions.

The development of such a model involves calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of the molecule's structure. These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Electronic descriptors: Quantifying the distribution of electrons, such as dipole moment and partial charges on atoms. Density Functional Theory (DFT) is a common computational method used to calculate these properties. dntb.gov.uaresearchgate.netsamipubco.com

Hydrophobic descriptors: Typically represented by the partition coefficient (log P), which measures the compound's lipophilicity. pharmacareerinsider.comslideshare.net

Steric descriptors: Accounting for the three-dimensional bulk and shape of the molecule. pharmacareerinsider.comslideshare.net

A hypothetical QSAR model for a property like chemical reactivity might be built using a set of similar thioether or organobromine compounds with known experimental data. Multiple linear regression (MLR) or artificial neural networks (ANN) could then be used to create an equation linking the descriptors to the property. researchgate.net

The table below illustrates the types of descriptors that would be calculated for this compound for use in a theoretical QSAR model.

Descriptor TypeSpecific Descriptor ExamplePredicted Value (Illustrative)Significance in Modeling
Constitutional Molecular Weight245.19 g/mol Relates to bulk properties and transport phenomena.
Topological Wiener Index528Describes molecular branching and compactness.
Electronic Dipole Moment1.9 DInfluences intermolecular interactions and solubility.
Hydrophobic Log P (Octanol-Water)4.2Predicts partitioning between aqueous and lipid phases.
Quantum-Chemical HOMO Energy-8.5 eVRelates to the molecule's ability to donate electrons.
Quantum-Chemical LUMO Energy-0.9 eVRelates to the molecule's ability to accept electrons.

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of data used in QSAR modeling. Actual values would require specific computational software for calculation.

Chemoinformatics and Database Mining for Related Structural Analogues

Chemoinformatics provides the tools to search and analyze large chemical databases to identify molecules with specific structural features or similarities. researchgate.netnih.govredalyc.org For this compound, these techniques can be used to mine databases like PubChem, ZINC, and ChemSpider to find structurally related analogues. redalyc.orginsilicodesign.com This process is crucial for understanding structure-property trends, identifying potential synthetic precursors, or exploring related chemical space. nih.govnih.gov

The primary methods for finding structural analogues include:

Substructure Search: This method identifies all compounds in a database that contain a specific chemical core or fragment. For instance, a search could be performed for all molecules containing the 3,4-dimethylphenyl thioether moiety.

Mining chemical databases could yield a variety of analogues for this compound. These could include variations in the alkyl chain, the halogen atom, the substitution pattern on the benzene (B151609) ring, or the nature of the sulfur linkage. Such analogue series are valuable for systematically studying how structural modifications influence physicochemical properties. nih.gov

The following interactive table presents a selection of potential structural analogues that could be identified through database mining.

Compound NameStructural Modification from Query CompoundMolecular Formula
4-[(2-Chloroethyl)sulfanyl]-1,2-dimethylbenzeneBromine substituted with ChlorineC10H13ClS
4-(Ethylsulfanyl)-1,2-dimethylbenzeneBromoethyl group replaced with an ethyl groupC10H14S
1,2-Dimethyl-4-(propylsulfanyl)benzeneBromoethyl group replaced with a propyl groupC11H16S
4-[(2-Bromoethyl)sulfanyl]-1-ethylbenzeneDimethyl groups replaced with a single ethyl groupC10H13BrS
2-[(2-Bromoethyl)sulfanyl]-1,3-dimethylbenzeneIsomeric change in benzene ring substitutionC10H13BrS

Synthesis and Exploration of Derivatives and Analogs

Substitution of the Bromine Atom: Accessing Diverse Functionalities

The primary alkyl bromide in 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene is a key functional group that readily participates in nucleophilic substitution reactions and the formation of organometallic reagents.

Nucleophilic Substitution with Heteroatom Nucleophiles (N, O, S, P)

The electrophilic carbon bearing the bromine atom is susceptible to attack by a variety of heteroatom nucleophiles, providing a straightforward route to a diverse array of derivatives.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849), can displace the bromide ion to form the corresponding primary, secondary, and tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the reaction with a secondary amine like piperidine (B6355638) would yield 1-[2-(3,4-dimethylphenyl)sulfanyl]ethylpiperidine.

Oxygen Nucleophiles: Alkoxides and hydroxides can be employed to synthesize the corresponding ethers and alcohols. The Williamson ether synthesis, reacting the bromoethyl compound with an alkoxide, is a common method for ether formation. pressbooks.pubbritannica.commasterorganicchemistry.comyoutube.comlibretexts.org For example, sodium ethoxide would yield 1-ethoxy-2-[(3,4-dimethylphenyl)sulfanyl]ethane.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for displacing the bromide, leading to the formation of thioethers. This allows for the introduction of a second sulfur-containing moiety into the molecule.

Phosphorus Nucleophiles: Phosphines, such as triphenylphosphine, readily react with primary alkyl halides to form phosphonium (B103445) salts. uef.figoogle.comyoutube.com These salts are valuable precursors for the synthesis of ylides used in the Wittig reaction.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Class
Amine Piperidine Tertiary Amine
Alkoxide Sodium Ethoxide Ether
Thiolate Sodium Ethanethiolate Thioether

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The carbon-bromine bond can be converted into a carbon-metal bond, reversing the polarity of the carbon atom and transforming it into a nucleophile.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, is expected to form the corresponding Grignard reagent, [2-(3,4-dimethylphenyl)sulfanyl]ethylmagnesium bromide. nih.govmdpi.com These organomagnesium compounds are powerful nucleophiles used in the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters.

Organolithium Reagents: Similarly, treatment with lithium metal can generate the corresponding organolithium reagent. Organolithiums are generally more reactive than Grignard reagents and are also widely used for carbon-carbon bond formation. pressbooks.publibretexts.org

Modifications of the Aromatic Ring

The 1,2-dimethylbenzene (o-xylene) ring offers opportunities for further functionalization through electrophilic or nucleophilic aromatic substitution, as well as modern cross-coupling methodologies.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Aromatic Substitution

The existing substituents on the aromatic ring, the two methyl groups and the bromoethylsufanyl group, direct the position of incoming electrophiles. Both the methyl groups and the sulfur-containing substituent are generally ortho-, para-directing and activating groups in electrophilic aromatic substitution. Given the substitution pattern, the most likely positions for electrophilic attack would be the carbons ortho and para to the activating groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Nucleophilic aromatic substitution is less common for this electron-rich aromatic ring unless a strong electron-withdrawing group is present.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives

To utilize powerful palladium-catalyzed cross-coupling reactions, a halogen atom must first be introduced onto the aromatic ring as described above. Once a bromo or iodo derivative is synthesized, a variety of carbon-carbon and carbon-heteroatom bonds can be formed. A patent for the synthesis of the antidepressant Vortioxetine describes a palladium-catalyzed coupling of 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene with piperazine, demonstrating the feasibility of such reactions on a similar scaffold.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a new carbon-carbon bond. nih.govnih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

Coupling Reaction Coupling Partner Bond Formed
Suzuki Arylboronic acid C(aryl)-C(aryl)
Heck Alkene C(aryl)-C(alkenyl)
Sonogashira Terminal alkyne C(aryl)-C(alkynyl)

Sulfur Atom Modifications: Sulfonium (B1226848) Salts, Sulfimides

The sulfur atom in the thioether linkage is nucleophilic and can be targeted for further chemical transformations.

Sulfonium Salts: The sulfur atom can be alkylated using an alkyl halide to form a sulfonium salt. masterorganicchemistry.comyoutube.comgoogle.comresearchgate.net For example, reaction with methyl iodide would yield a trialkylsulfonium salt. These salts can act as alkylating agents or undergo elimination reactions.

Sulfimides: Sulfimides can be prepared from thioethers by reaction with reagents like chloramine-T or other sources of "nitrene" species. This transformation introduces a nitrogen atom double-bonded to the sulfur, creating a new functional group with distinct chemical properties.

Synthesis of Polymeric and Oligomeric Structures Incorporating the Thioether Moiety

The synthesis of polymers and oligomers from this compound is not extensively documented in dedicated studies of this specific monomer. However, its chemical structure, featuring a reactive bromoethyl group and a nucleophilic thioether linkage, allows for its theoretical incorporation into polymeric chains through various established polymerization methodologies. The primary approaches would involve step-growth polymerization, where the bifunctional nature of the monomer or its derivatives can be exploited.

One potential route is through polycondensation reactions . The bromoethyl group serves as an electrophilic site susceptible to nucleophilic substitution. By reacting this compound with a dinucleophile, such as a dithiol or a bisphenol, a poly(thioether) or poly(ether-thioether) could be formed. For instance, condensation with a dithiol like 1,4-butanedithiol (B72698) would proceed via nucleophilic substitution of the bromine atom, leading to the formation of a new thioether linkage and the elimination of hydrogen bromide. The general scheme for such a reaction would involve the repeated formation of thioether bonds to build the polymer backbone.

Another plausible method is its use in thiol-ene polymerization . researchgate.net While the parent compound is not a thiol, it could be chemically modified to introduce a thiol group. More directly, the bromoethyl group could be utilized in reactions with monomers containing both a thiol and an alkene. Thiol-ene "click" chemistry, often initiated by radicals or UV light, provides an efficient pathway to poly(thioether)s with high yields and minimal side products. researchgate.net

Furthermore, the synthesis of poly(β-hydroxy thioether)s could be envisioned through a reaction pathway involving a thiol-epoxy 'click' reaction. ntu.edu.sg This would necessitate the conversion of the bromoethyl group of this compound into an epoxide or, alternatively, its reaction with a monomer possessing an epoxide functionality. This method is known for its high efficiency and regioselectivity. ntu.edu.sg

The following table outlines potential polymerization strategies for incorporating the this compound moiety into polymeric structures.

Polymerization TypeCo-monomer ExampleResulting Polymer StructureKey Reaction
Polycondensation1,4-ButanedithiolLinear Poly(thioether)Nucleophilic Substitution
Thiol-ene PolymerizationMonomer with thiol and ene groupsCross-linked Poly(thioether) networkRadical or photo-initiated addition
Thiol-epoxy PolymerizationDiepoxideLinear Poly(β-hydroxy thioether)Base-catalyzed ring-opening

These proposed synthetic routes are based on established principles of polymer chemistry and the known reactivity of the functional groups present in this compound.

Structure-Reactivity Relationships in Analogous Compounds

The reactivity of this compound is primarily dictated by the interplay of electronic and steric effects originating from its constituent functional groups: the dimethylbenzene ring, the thioether sulfur, and the bromoethyl group. By examining analogous compounds, we can infer the structure-reactivity relationships that govern the chemical behavior of this molecule.

The nucleophilicity of the thioether sulfur is a key factor in many of its potential reactions. The sulfur atom in thioethers possesses lone pairs of electrons, rendering it nucleophilic. libretexts.org The electron-donating nature of the two methyl groups on the benzene (B151609) ring increases the electron density on the aromatic system, which in turn enhances the electron-donating ability of the sulfur atom through resonance and inductive effects. This makes the sulfur in this compound more nucleophilic compared to an unsubstituted phenyl thioether. However, the steric hindrance from the ortho-methyl group could slightly impede its ability to attack bulky electrophiles.

The reactivity of the bromoethyl group is another significant aspect. The bromine atom is a good leaving group, making the terminal carbon atom of the ethyl chain electrophilic and susceptible to nucleophilic attack. libretexts.org This is the basis for its potential use in polycondensation reactions as discussed in the previous section. The rate of nucleophilic substitution at this carbon is influenced by the nature of the nucleophile and the reaction conditions.

A comparison of the relative reactivity of analogous thioethers in a typical nucleophilic substitution reaction (e.g., reaction with an alkyl halide) can be summarized as follows:

Analogous CompoundKey Structural DifferenceExpected Relative Nucleophilicity of SulfurRationale
ThioanisoleNo methyl groups on the ringLowerLack of electron-donating methyl groups reduces electron density on sulfur.
4-MethoxythioanisoleMethoxy (B1213986) group instead of methylsHigherThe methoxy group is a stronger electron-donating group than methyl, further increasing sulfur's nucleophilicity.
2,6-DimethylthioanisoleTwo ortho-methyl groupsLowerSignificant steric hindrance from two ortho-methyl groups impedes the approach of electrophiles to the sulfur atom. rsc.org
4-[(2-Chloroethyl)sulfanyl]-1,2-dimethylbenzeneChloroethyl instead of bromoethylSimilar sulfur nucleophilicity, less reactive alkyl halideChlorine is a poorer leaving group than bromine, leading to slower substitution at the ethyl chain.

The electronic effects of substituents on the aromatic ring play a crucial role in modulating the nucleophilicity of the sulfur atom. Electron-donating groups generally increase reactivity towards electrophiles, while electron-withdrawing groups decrease it. Steric effects, particularly from substituents in the ortho positions, can significantly hinder reactivity by blocking access to the sulfur atom. rsc.org These structure-reactivity principles are fundamental to understanding and predicting the chemical behavior of this compound and its analogs in various chemical transformations.

Applications of 4 2 Bromoethyl Sulfanyl 1,2 Dimethylbenzene in Materials Science and Synthetic Chemistry Non Biological/non Clinical

Role as a Precursor in Polymer Synthesis

There is no direct evidence in the reviewed literature to support the specific application of 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene in polymer synthesis.

While the thioether linkage and the reactive bromoethyl group suggest a potential role in the synthesis of thioether-containing polymers, no studies have been identified that demonstrate this specific use.

Similarly, the bifunctional nature of the molecule could theoretically allow it to act as a cross-linking agent to modify polymer properties. However, there is no available research to confirm this application.

Utility as a Synthetic Building Block for Complex Molecules

Specific examples of this compound being used as a synthetic building block are not documented in the available literature.

No published routes for the synthesis of natural products were found that utilize this compound as an intermediate.

While its structure is suggestive of a potential precursor for organic materials, there is no specific research detailing its use in the creation of advanced materials such as organic semiconductors or dyes.

Application in Supramolecular Chemistry (e.g., ligand design, host-guest chemistry)

There is no information available regarding the application of this compound in the field of supramolecular chemistry, including ligand design for metal complexes or its involvement in host-guest interactions.

Due to a lack of available scientific literature, a detailed article on the specific applications of this compound in materials science and synthetic chemistry, particularly in catalyst design and chemical sensing, cannot be generated at this time. Extensive searches have not yielded research findings or data on its use as a ligand component or in chemical detection, suggesting it is not a widely studied compound in these contexts.

Therefore, the requested sections on its potential in catalyst design and its role in advanced chemical sensing cannot be substantively addressed based on current, publicly accessible information. Further research and publication in the scientific community would be required to provide the detailed, data-driven article requested.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of aryl thioethers often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research will undoubtedly focus on the development of more environmentally benign and economically viable synthetic routes.

Green Chemistry Approaches

Green chemistry principles offer a framework for developing more sustainable chemical processes. For the synthesis of compounds like 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene, this could involve several strategies. One promising approach is the use of greener solvents to minimize environmental impact. acsgcipr.org The direct synthesis from alcohols and thiols represents another green alternative, and catalyst-free approaches under microwave irradiation are also being explored to reduce reaction times and energy consumption. researchgate.net The development of catalytic systems that are recoverable and reusable would further enhance the sustainability of the synthesis. The use of odorless and stable thiol surrogates is another area of interest to circumvent the handling of volatile and malodorous thiols. researchgate.net

Green Chemistry PrincipleApplication in Thioether Synthesis
Atom Economy Direct C-S bond formation from readily available starting materials to minimize byproducts. acs.org
Use of Safer Solvents Replacement of hazardous organic solvents with water, ethanol (B145695), or solvent-free conditions. researchgate.net
Energy Efficiency Utilization of microwave irradiation or flow chemistry to reduce reaction times and energy input. researchgate.netnih.gov
Catalysis Development of recyclable and highly efficient catalysts to minimize waste. rsc.orgthieme-connect.com
Use of Renewable Feedstocks Exploration of bio-based starting materials for the synthesis of the aromatic core.

Flow Chemistry Techniques

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool in modern organic chemistry, offering significant advantages over traditional batch processing. rsc.orgnih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of reaction and purification steps. nih.govresearchgate.net The synthesis of thioethers is well-suited for flow chemistry, which can enable the use of hazardous reagents in a more controlled manner and facilitate the optimization of reaction conditions. Future research could focus on developing a continuous-flow process for the synthesis of this compound, potentially starting from 3,4-dimethylthiophenol and a suitable bromo- or chloro-substituted ethanol derivative. This would not only improve the efficiency and safety of the synthesis but also allow for easier scalability.

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of novel reaction pathways and more efficient catalytic systems is a cornerstone of chemical synthesis. For C-S bond formation, significant efforts are being directed towards the use of earth-abundant and less toxic metal catalysts as alternatives to precious metals. thieme-connect.com Copper-catalyzed thioetherification reactions, for instance, have shown promise for the synthesis of benzyl (B1604629) thioethers under mild conditions. rsc.org Furthermore, photocatalysis offers a green and efficient method for C-S bond formation, utilizing visible light to drive the reaction. acs.org Research into these areas could lead to new, more efficient methods for the synthesis of this compound and its analogs.

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning and artificial intelligence is revolutionizing the field of chemistry. sciencedaily.com Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. researchgate.netspringernature.comnih.gov For the synthesis of this compound, machine learning could be employed to screen for the most effective catalysts, predict the optimal solvent system, and identify the ideal temperature and reaction time to achieve the highest yield. This data-driven approach has the potential to significantly accelerate the development and optimization of synthetic routes. rsc.org

Design of Next-Generation Materials Based on the Compound's Core Structure

The unique combination of an aromatic core, a flexible thioether linkage, and a reactive alkyl bromide functional group makes this compound a versatile building block for the design of new materials.

Thioether-containing polymers are known for their oxidation sensitivity, which can be exploited in the development of responsive materials for applications such as drug delivery. nih.gov The thioether moiety can be oxidized to sulfoxides and sulfones, leading to a change in the polymer's properties.

Furthermore, thiol and thioether-based ligands are used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. rsc.org The sulfur atoms in the thioether linkage can coordinate with metal ions, enabling the construction of novel framework structures. The bromoethyl group provides a reactive handle for post-synthetic modification of these materials, allowing for the introduction of other functional groups to tailor their properties for specific applications. cityu.edu.hk The development of functional materials derived from this compound's core structure represents a significant and promising area for future research.

Q & A

Q. What are the established synthetic routes for 4-[(2-Bromoethyl)sulfanyl]-1,2-dimethylbenzene, and how can purity be optimized?

Methodological Answer:

  • Synthetic Routes: The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 2-bromoethylthiol and 1,2-dimethylbenzene derivatives. For example, analogous syntheses of bromoethyl-substituted aromatics (e.g., 4-(2-bromoethyl)phenol derivatives) employ NAS under mild conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks based on substituent effects:
    • Methyl groups at positions 1 and 2: δ ~2.3 ppm (singlet, 6H).
    • Bromoethylsulfanyl chain: δ ~3.5–3.7 ppm (triplet, CH₂Br) and δ ~2.9–3.1 ppm (triplet, SCH₂).
    • Aromatic protons: δ ~6.8–7.2 ppm (multiplet, 3H) .
  • Mass Spectrometry: HRMS (ESI+) to confirm molecular ion [M+H]⁺. GC-EIMS for fragmentation pattern analysis.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with structurally similar compounds like 4-(2-bromoethyl)-1,2-difluorobenzene, which modulates multidrug resistance proteins .
  • Enzyme Inhibition: Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays.

Advanced Research Questions

Q. How does the bromoethylsulfanyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insights: The bromoethyl group acts as a leaving site in SN2 reactions (e.g., Suzuki-Miyaura coupling). For example, replace Br with aryl/vinyl boronic acids using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in THF/water .
  • Kinetic Studies: Monitor reaction progress via in situ ¹⁹F NMR (if fluorinated analogs are synthesized) or GC-MS.

Q. How can computational methods resolve contradictions in reported biological activity?

Methodological Answer:

  • Molecular Docking: Model interactions with cancer resistance proteins (e.g., P-glycoprotein) using AutoDock Vina. Compare binding affinities with fluorinated analogs (e.g., 4-(2-bromoethyl)-1,2-difluorobenzene) to explain discrepancies in cytotoxicity .
  • QSAR Analysis: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants.

Q. What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

  • Protection-Deprotection: Protect the sulfanyl group with tert-butylthiol to prevent oxidation during alkylation.
  • Solvent Optimization: Use DMF for NAS reactions to stabilize intermediates, or switch to DCM for Friedel-Crafts alkylation to avoid polymerization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.